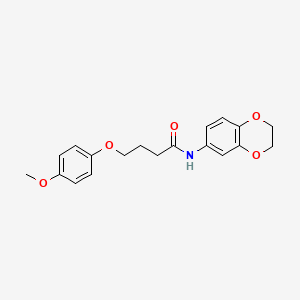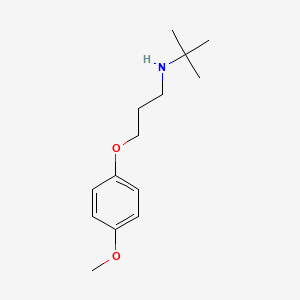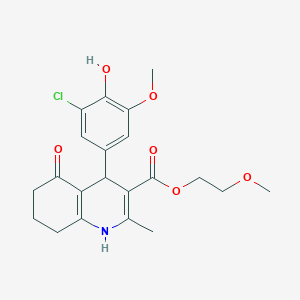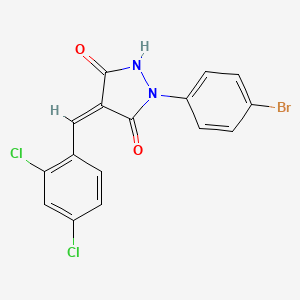![molecular formula C16H19NO4S2 B5067085 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5067085.png)
3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. In
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of diseases. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory activity. Additionally, 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. It has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. Additionally, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide in lab experiments include its high yield and purity, its ability to inhibit specific enzymes and signaling pathways, and its potential applications in the development of new drugs. However, there are also some limitations to using this compound. For example, it may have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation. Additionally, its solubility in aqueous solutions may be limited, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide. One direction is to investigate its potential applications in the treatment of other diseases such as autoimmune disorders and infectious diseases. Another direction is to explore its synergistic effects with other drugs and therapies, which can enhance its efficacy and reduce its side effects. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets, which can provide insights into its therapeutic potential.
Synthesis Methods
The synthesis of 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide involves the reaction between 3,4-dimethoxybenzenesulfonyl chloride and 2-(phenylthio)ethylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained in high yield and purity after purification by column chromatography.
Scientific Research Applications
3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been studied for its potential applications in the development of new drugs. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to have anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3,4-dimethoxy-N-(2-phenylsulfanylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-20-15-9-8-14(12-16(15)21-2)23(18,19)17-10-11-22-13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJSRNFSPSLRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dimethoxyphenyl)sulfonyl](2-phenylthioethyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5067010.png)
![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5067013.png)

![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5067022.png)

![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5067029.png)
![methyl 4-{4-[3-bromo-4-(dimethylamino)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5067031.png)
![N-benzyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5067038.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5067039.png)
![4-bromo-2-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5067054.png)

![3-{[(2-chlorobenzoyl)amino]methyl}-N-(2-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5067069.png)
![3-chloro-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5067082.png)